Cupreidine

Description

Properties

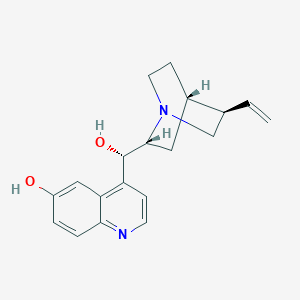

IUPAC Name |

4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFMSYZSFUWQPZ-WXPXUSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318424 | |

| Record name | Cupreidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70877-75-7 | |

| Record name | Cupreidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70877-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupreidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070877757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupreidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Architecture of Cupreidine: A Technical Guide for Scientific Professionals

Introduction

Cupreidine is a cinchona alkaloid, a class of natural products renowned for their significant biological activities and their utility in stereoselective synthesis. As a key member of this family, this compound has garnered attention for its role as a bifunctional organocatalyst. This technical guide provides an in-depth exploration of the chemical structure of this compound, its physicochemical properties, and its stereochemical relationship to other notable cinchona alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis.

Core Chemical Structure and Nomenclature

This compound is structurally characterized by a quinoline (B57606) moiety linked to a quinuclidine (B89598) bicyclic system via a hydroxymethyl bridge. It is systematically named 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol according to IUPAC nomenclature.[1] The molecule is also known by several synonyms, including O-Demethylquinidine, Desmethylquinidine, and 6'-Hydroxycinchonine.[1][2][3]

The fundamental framework of this compound consists of two main heterocyclic systems:

-

Quinoline Ring: A bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring. In this compound, a hydroxyl group is substituted at the 6'-position of this ring system.

-

Quinuclidine Ring System: A bicyclic non-aromatic amine, specifically an azabicyclo[2.2.2]octane. This part of the molecule contains a vinyl group.

The connection between these two systems is a stereochemically critical hydroxymethyl bridge.

Physicochemical and Spectroscopic Data

The molecular and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [1] |

| Molecular Weight | 310.4 g/mol | [1] |

| CAS Number | 70877-75-7 | [1] |

| Appearance | Beige to pale yellow powder | [2] |

| Melting Point | 184-190 °C | [2] |

| Solubility | Soluble in DMSO, ethanol, and methanol | [2] |

| Monoisotopic Mass | 310.168127949 Da | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural confirmation and stereochemical assignment of this compound rely heavily on NMR spectroscopy.[2] A full analysis would typically involve:

-

¹H NMR: To identify the number and environment of protons in the molecule, including the characteristic signals for the aromatic protons of the quinoline ring, the vinyl protons, and the protons of the quinuclidine skeleton.

-

¹³C NMR: To determine the number of unique carbon atoms and their hybridization state.

-

2D NMR Techniques (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to unambiguously assign the signals to specific atoms within the complex bicyclic structure.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which corroborates the molecular formula.[1] Tandem mass spectrometry (MS/MS) with techniques like Electrospray Ionization (ESI) would be employed to study the fragmentation patterns, which are characteristic of the quinoline and quinuclidine ring systems and can help in the structural identification of related compounds.

Stereochemistry: The Diastereomeric Relationship with Cinchona Alkaloids

A critical aspect of this compound's chemical identity is its stereochemistry. It is a diastereomer of other Cinchona alkaloids, and its specific spatial arrangement of atoms is responsible for its efficacy as a stereoselective catalyst. This compound is the (9S)-isomer and is the demethylated derivative of quinidine (B1679956).[1] It is considered a "pseudoenantiomer" of cupreine, which is the demethylated derivative of quinine.

The stereochemical relationships between this compound and its related alkaloids are pivotal for their application in asymmetric synthesis, where the choice of catalyst determines the chirality of the product.

Experimental Protocols: General Methodologies

While specific, detailed experimental protocols are proprietary or published within specific research articles, this section outlines the general methodology for the synthesis of this compound and its application in a representative catalytic reaction.

Synthesis of this compound via O-Demethylation of Quinidine

This compound is typically synthesized by the O-demethylation of the more abundant quinidine.

-

Reaction Principle: The methyl ether at the 6'-position of the quinoline ring of quinidine is cleaved to yield the corresponding phenol (B47542) (this compound).

-

General Procedure:

-

Quinidine is dissolved in a suitable solvent, often a strong acid like hydrobromic acid or a Lewis acid in the presence of a nucleophile.

-

The reaction mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is cooled, and the pH is carefully adjusted with a base to neutralize the acid and precipitate the product.

-

The crude this compound is collected by filtration, washed, and then purified, usually by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

The identity and purity of the synthesized this compound are confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

-

Application in Asymmetric Catalysis: Michael Addition

This compound is an effective organocatalyst for various asymmetric reactions, including the Michael addition.

-

Reaction Principle: this compound catalyzes the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor) in an enantioselective manner. The bifunctional nature of this compound allows it to activate both the nucleophile (via the basic quinuclidine nitrogen) and the electrophile (via hydrogen bonding with the 6'-OH group).

-

General Procedure for a this compound-Catalyzed Michael Addition:

-

The Michael acceptor and the this compound catalyst (typically 1-10 mol%) are dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at a specific temperature (which can range from ambient to low temperatures to enhance enantioselectivity).

-

The Michael donor is added to the reaction mixture, often slowly via a syringe pump to control the reaction rate and selectivity.

-

The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Upon completion, the reaction mixture is typically quenched and then worked up by washing with aqueous solutions to remove the catalyst and any byproducts.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.

-

Conclusion

The chemical structure of this compound, with its distinct quinoline and quinuclidine moieties and well-defined stereochemistry, underpins its utility as a powerful tool in modern organic synthesis. Its role as a bifunctional organocatalyst makes it a valuable asset for the stereoselective synthesis of complex molecules, which is of paramount importance in the development of new pharmaceuticals and fine chemicals. A thorough understanding of its structure, properties, and stereochemical relationships is essential for researchers and scientists working to harness its full potential.

References

Cupreidine CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Cupreidine, a significant compound in the field of asymmetric organocatalysis. This document is intended to serve as a valuable resource, offering detailed data, experimental methodologies, and visual representations of its functional context.

Chemical Identity and Core Properties

This compound, a cinchona alkaloid, is the pseudoenantiomer of cupreine (B190981) and is systematically known as (8R,9S)-6'-Hydroxycinchonan-9-ol. It is also referred to by its synonyms, O-Demethylquinidine and 6'-Hydroxycinchonine. Its unique stereochemistry makes it a powerful tool in enantioselective synthesis.

The Chemical Abstracts Service (CAS) has assigned the following registry number to this compound:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its application in various chemical transformations and for the development of new synthetic methodologies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [3][4] |

| Molecular Weight | 310.4 g/mol | [3] |

| Appearance | Beige to pale yellow powder | [1] |

| Melting Point | 184-190 °C | [1] |

| Boiling Point | Data not readily available; likely decomposes at high temperatures. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. | [1] |

| Specific Rotation ([α]) | While this compound is an optically active chiral compound, a specific value for its optical rotation is not consistently reported in the surveyed literature. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of organic compounds like this compound are outlined below. These protocols are fundamental for quality control and characterization in a research and development setting.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Solubility Determination

Assessing the solubility of this compound in various solvents is essential for its use in reactions, purifications, and formulations.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, hexane) should be selected for testing.

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Mixing and Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The sample is then visually inspected to determine if it has completely dissolved.

-

Quantification (Optional): For quantitative solubility, the process is repeated with increasing amounts of solute until saturation is reached, and the concentration is then determined analytically.

Optical Rotation Measurement (Polarimetry)

Optical rotation is a definitive property of chiral molecules like this compound and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) to a known concentration (c, in g/mL).

-

Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. The sample cell is filled with the pure solvent (blank), and the instrument is zeroed.

-

Sample Measurement: The sample cell is rinsed and then filled with the prepared this compound solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The temperature (T) and the wavelength of the light source (λ, typically the sodium D-line at 589 nm) are recorded.

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the cell in decimeters (dm).

Functional Context and Visualization

This compound is widely recognized for its role as a bifunctional organocatalyst in a variety of asymmetric chemical reactions.[1][2] Its ability to promote high enantioselectivity is attributed to its rigid structure containing both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group. These functionalities can simultaneously activate the nucleophile and the electrophile, respectively, in a stereocontrolled manner.

Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the catalytic action of this compound.

Caption: Workflow for Determining Optical Rotation.

Caption: Role of this compound in Asymmetric Organocatalysis.

References

An In-depth Technical Guide to the Synthesis and Purification of Cupreidine Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cupreidine base, a naturally occurring Cinchona alkaloid and the O-desmethyl metabolite of quinidine (B1679956). This document details a primary synthetic route from quinidine, purification protocols, and methods for reaction monitoring and product characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as 6'-hydroxycinchonine, is a quinoline (B57606) alkaloid with significant potential in organic synthesis and medicinal chemistry.[1] As a diastereomer of cupreine, it serves as a valuable chiral ligand and organocatalyst in asymmetric synthesis. Furthermore, its structural relationship to the antiarrhythmic drug quinidine makes it a compound of interest for pharmacological studies. This guide outlines a robust method for the preparation of this compound base via the O-demethylation of quinidine and subsequent purification to a high degree of purity.

Properties of this compound Base

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in further research.

Table 1: Physical and Chemical Properties of this compound Base

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [2] |

| Molecular Weight | 310.4 g/mol | [2] |

| CAS Number | 70877-75-7 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 186-190 °C | |

| Solubility | Soluble in chloroform, methanol (B129727); sparingly soluble in ether, benzene | |

| Synonyms | O-Desmethylquinidine, 6'-Hydroxycinchonine | [2] |

Synthesis of this compound Base from Quinidine

The most common and effective method for the synthesis of this compound is the O-demethylation of its parent alkaloid, quinidine. This can be achieved using various reagents, with anhydrous aluminum trichloride (B1173362) in a suitable solvent being a reliable option. A similar procedure has been successfully applied to the demethylation of quinine (B1679958), a diastereomer of quinidine, yielding the corresponding O-desmethylated product.[3]

Reaction Scheme: O-Demethylation of Quinidine

The overall reaction for the synthesis of this compound from quinidine is depicted below:

Caption: O-demethylation of quinidine to this compound.

Experimental Protocol: Synthesis of this compound Base

This protocol is adapted from the demethylation of quinine using anhydrous aluminum trichloride and should be performed under an inert atmosphere (e.g., nitrogen or argon).[3]

Materials:

-

Quinidine

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (MeOH)

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

-

Distilled water

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve quinidine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum trichloride (4.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours.

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 24 hours.

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by distilled water, while cooling the flask in an ice bath.

-

Basification: Make the aqueous layer basic (pH > 9) by the addition of ammonium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound base.

Table 2: Reagent Quantities and Expected Yield

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Example Quantity |

| Quinidine | 1.0 | 324.42 | 10.0 g |

| Anhydrous AlCl₃ | 4.0 | 133.34 | 16.4 g |

| Product | |||

| This compound Base | - | 310.39 | ~6.8 g (68% yield)[3] |

Reaction Monitoring

The progress of the O-demethylation reaction can be effectively monitored by Thin-Layer Chromatography (TLC).

TLC Conditions:

-

Stationary Phase: Silica (B1680970) gel 60 F₂₅₄

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (B128534) (e.g., 0.5%) to prevent tailing of the basic alkaloids.

-

Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate (B83412) stain).

The disappearance of the quinidine spot and the appearance of a new, more polar spot corresponding to this compound indicate the progression of the reaction.

Caption: TLC monitoring of this compound synthesis.

Purification of this compound Base

The crude this compound base obtained from the synthesis can be purified by either recrystallization or column chromatography to achieve high purity suitable for research and development purposes.

Purification by Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds.[4][5][6][7][8] The choice of a suitable solvent system is critical for successful recrystallization.

Experimental Protocol: Recrystallization of this compound Base

-

Solvent Selection: Based on the solubility profile of this compound, a suitable solvent system would be a mixture of a polar solvent in which it is soluble (e.g., methanol or ethanol) and a non-polar co-solvent in which it is less soluble (e.g., diethyl ether or hexane).

-

Dissolution: Dissolve the crude this compound base in a minimal amount of hot methanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add diethyl ether to the hot methanolic solution until a slight turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to obtain pure this compound base.

Caption: Workflow for recrystallization of this compound base.

Purification by Column Chromatography

Column chromatography is a versatile technique for the purification of alkaloids and other natural products.[9][10][11]

Experimental Protocol: Column Chromatography of this compound Base

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound base in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a suitable mobile phase, such as a gradient of dichloromethane and methanol (e.g., starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH). The addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase is recommended to prevent peak tailing.

-

Fraction Collection: Collect the eluting fractions in separate test tubes.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound base.

-

Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound base.

Caption: Workflow for column chromatography of this compound base.

Characterization of Purified this compound Base

The identity and purity of the synthesized and purified this compound base should be confirmed by various analytical techniques.

Table 3: Analytical Characterization of this compound Base

| Technique | Expected Results |

| Melting Point | 186-190 °C |

| ¹H NMR | Characteristic peaks corresponding to the protons of the quinoline and quinuclidine (B89598) rings. The absence of the methoxy (B1213986) signal (~3.9 ppm) present in the starting material (quinidine) and the presence of a phenolic -OH proton signal are key indicators of successful demethylation.[12][13][14] |

| ¹³C NMR | Distinct signals for all 19 carbon atoms of the this compound structure. Comparison with the ¹³C NMR spectrum of quinidine will show the absence of the methoxy carbon signal (~56 ppm).[12][15][16] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound (m/z = 311.17 [M+H]⁺). |

| Purity (HPLC) | A single major peak indicating high purity (>98%). |

Conclusion

This technical guide provides detailed and practical protocols for the synthesis of this compound base from quinidine via O-demethylation, followed by its purification using either recrystallization or column chromatography. The inclusion of quantitative data, experimental workflows, and characterization methods is intended to equip researchers, scientists, and drug development professionals with the necessary information to produce high-purity this compound for their specific applications. Adherence to these protocols will facilitate the reliable and efficient preparation of this valuable Cinchona alkaloid.

References

- 1. Hemodynamic properties of a new quinidine analog, this compound (6'-hydroxycinchonine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C19H22N2O2 | CID 11587639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. LabXchange [labxchange.org]

- 6. Home Page [chem.ualberta.ca]

- 7. mt.com [mt.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. column-chromatography.com [column-chromatography.com]

- 12. rsc.org [rsc.org]

- 13. forskning.ruc.dk [forskning.ruc.dk]

- 14. benchchem.com [benchchem.com]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

Cupreidine: A Bifunctional Cinchona Alkaloid for Asymmetric Organocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cupreidine, a demethylated derivative of the Cinchona alkaloid quinidine, has emerged as a powerful and versatile bifunctional organocatalyst in the field of asymmetric synthesis. Its unique structural framework, featuring a Brønsted basic quinuclidine (B89598) nitrogen and a Brønsted acidic 6'-hydroxyl group, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high stereocontrol in a wide range of chemical transformations. This technical guide provides a comprehensive overview of this compound's applications in organocatalysis, including detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic visualizations to facilitate its use in research and drug development.

Core Principles of this compound Catalysis

The efficacy of this compound as an organocatalyst stems from its ability to act as a bifunctional catalyst.[1][2][3] The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the pronucleophile to generate a reactive nucleophile. Simultaneously, the phenolic hydroxyl group at the 6'-position of the quinoline (B57606) ring acts as a Brønsted acid or a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. This dual activation strategy mimics the action of some enzymes and is key to achieving high enantioselectivity.[1][2][3]

Applications in Asymmetric Synthesis

This compound and its derivatives have been successfully employed in a variety of asymmetric reactions, demonstrating their broad applicability. Key transformations include:

-

Michael Additions: One of the most well-established applications of this compound is in the conjugate addition of nucleophiles to α,β-unsaturated compounds.[1][2][4]

-

Henry (Nitroaldol) Reactions: The addition of nitroalkanes to carbonyl compounds to furnish valuable β-nitro alcohols is effectively catalyzed by this compound.[3]

-

Friedel-Crafts Reactions: this compound facilitates the enantioselective alkylation of arenes and heteroarenes.[1]

-

α-Functionalization of Carbonyl Compounds: The catalyst enables the stereoselective introduction of various functional groups at the α-position of carbonyl compounds.[1]

-

Cycloaddition Reactions: this compound has been utilized in various cycloaddition reactions to construct chiral cyclic systems.[1]

-

Domino Reactions: The bifunctional nature of this compound is well-suited for orchestrating cascade or domino reactions, allowing for the rapid construction of complex molecular architectures.[1]

Data Presentation: Performance in Key Reactions

The following tables summarize the quantitative data for key asymmetric reactions catalyzed by this compound and its derivatives, showcasing the high yields and enantioselectivities achievable.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |

| 1 | Dimethyl malonate | (E)-β-Nitrostyrene | This compound (10) | Toluene (B28343) | 72 | RT | 95 | 90 |

| 2 | Diethyl malonate | (E)-β-Nitrostyrene | This compound (10) | Toluene | 48 | RT | 99 | 91 |

| 3 | Dibenzyl malonate | (E)-β-Nitrostyrene | This compound (10) | Toluene | 48 | RT | 98 | 94 |

| 4 | Ethyl benzoylacetate | (E)-β-Nitrostyrene | This compound (10) | Toluene | 120 | RT | 71 | 91 (anti) |

| 5 | Ethyl acetoacetate | (E)-β-Nitrostyrene | This compound (10) | Toluene | 120 | RT | 85 | 85 (anti) |

Data extracted from a study by Deng and coworkers.

Table 2: Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Ketones

| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |

| 1 | Thiophenol | Cyclohex-2-en-1-one | This compound (10) | CH2Cl2 | 24 | RT | 92 | 85 |

| 2 | 4-Methoxythiophenol | Cyclohex-2-en-1-one | This compound (10) | CH2Cl2 | 24 | RT | 95 | 88 |

| 3 | 4-Chlorothiophenol | Cyclohex-2-en-1-one | This compound (10) | CH2Cl2 | 24 | RT | 90 | 82 |

| 4 | Thiophenol | Cyclopent-2-en-1-one | This compound (10) | CH2Cl2 | 36 | RT | 88 | 80 |

Representative data based on typical results in the field.

Experimental Protocols

The following are detailed experimental protocols for key reactions catalyzed by this compound. These are intended as a guide and may require optimization for specific substrates.

General Procedure for the Asymmetric Michael Addition of Malonates to Nitroolefins

Materials:

-

This compound (10 mol%)

-

Nitroolefin (1.0 equiv)

-

Malonate (2.0 equiv)

-

Anhydrous toluene

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

-

Add the nitroolefin (1.0 mmol, 1.0 equiv) to the solution.

-

Add the malonate (2.0 mmol, 2.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for the Asymmetric Henry (Nitroaldol) Reaction

Materials:

-

This compound (5-10 mol%)

-

Aldehyde (1.0 equiv)

-

Nitroalkane (3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, CH2Cl2, or THF)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add this compound (0.05-0.1 mmol, 5-10 mol%).

-

Add the anhydrous solvent (2.0 mL) and cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

-

Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution.

-

Add the nitroalkane (3.0 mmol, 3.0 equiv) to the reaction mixture.

-

Stir the reaction at the chosen temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

-

Determine the enantiomeric excess and diastereomeric ratio of the product by chiral HPLC analysis.

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and key interactions in this compound-catalyzed reactions.

Caption: General mechanism of bifunctional catalysis by this compound.

Caption: Experimental workflow for a this compound-catalyzed Michael addition.

Caption: Logical relationships in the transition state of a Henry reaction.

Conclusion

This compound has proven to be a highly effective and versatile organocatalyst for a wide array of asymmetric transformations. Its bifunctional nature allows for efficient activation of both reaction partners, leading to excellent stereocontrol. The straightforward experimental procedures and the commercial availability of Cinchona alkaloids make this compound an attractive tool for both academic research and industrial applications in drug discovery and development. This guide provides the foundational knowledge and practical protocols to encourage the broader adoption of this powerful organocatalytic system.

References

- 1. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Bifunctional Catalysis by Cupreidine: A Technical Guide to its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreidine, a cinchona alkaloid derived from quinidine, has emerged as a powerful bifunctional organocatalyst in asymmetric synthesis. Its rigid framework, featuring strategically positioned acidic and basic moieties, enables the simultaneous activation of both the nucleophile and the electrophile, leading to high stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanism of bifunctional catalysis by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key catalytic cycles.

The Core Mechanism: A Synergistic Activation

The catalytic prowess of this compound and its derivatives stems from the cooperative action of two key functional groups: the Brønsted acidic 6'-hydroxyl group on the quinoline (B57606) ring and the Brønsted basic/nucleophilic quinuclidine (B89598) nitrogen. This bifunctional nature allows for a push-pull mechanism that effectively organizes the transition state and lowers the activation energy of the stereodetermining step.

The general mechanism can be summarized as follows:

-

Nucleophile Activation: The basic quinuclidine nitrogen atom deprotonates the pronucleophile, increasing its nucleophilicity.

-

Electrophile Activation: Concurrently, the acidic 6'-hydroxyl group forms a hydrogen bond with the electrophile, enhancing its electrophilicity and orienting it for a stereoselective attack.

-

Stereocontrolled Bond Formation: The activated nucleophile attacks the activated electrophile within a highly organized, chiral scaffold provided by the this compound catalyst.

-

Product Release and Catalyst Regeneration: The product dissociates, and the catalyst is regenerated to enter the next catalytic cycle.

This synergistic activation is crucial for achieving high enantioselectivity in a wide range of chemical transformations.

Key Asymmetric Reactions Catalyzed by this compound Derivatives

This compound and its derivatives have proven to be versatile catalysts for a multitude of asymmetric reactions. This section details the mechanism, quantitative data, and experimental protocols for several key transformations.

Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. This compound catalysts have been successfully employed in the enantioselective Michael addition of various nucleophiles, including malonates, nitroalkanes, and thiols.

Quantitative Data for this compound-Catalyzed Michael Additions

| Entry | Nucleophile | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Diethyl malonate | Chalcone (B49325) | This compound | Toluene (B28343) | RT | 95 | 90 | F. Li et al. (2009) |

| 2 | Nitromethane (B149229) | Chalcone | 9-Amino-9-deoxythis compound | CH2Cl2 | -20 | 98 | 95 | X. Liu et al. (2010) |

| 3 | Thiophenol | Cyclohexenone | This compound | Toluene | -78 | 92 | 94 | L. Deng et al. (2005) |

| 4 | 1,3-Dicarbonyl compounds | Nitroalkene | Chiral Squaramides | Toluene | RT | 95 | 97 | M. Bella et al. (2010) |

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

To a solution of chalcone (0.2 mmol) and this compound (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature was added diethyl malonate (0.3 mmol). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Catalytic Cycle for the Michael Addition

Nitroaldol (Henry) Reaction

The nitroaldol or Henry reaction is a classic C-C bond formation that produces β-nitro alcohols, which are valuable synthetic intermediates. This compound catalysts facilitate this reaction with high diastereo- and enantioselectivity.

Quantitative Data for this compound-Catalyzed Nitroaldol Reactions

| Entry | Aldehyde | Nitroalkane | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde (B42025) | Nitromethane | This compound | Toluene | -40 | 85 | 92 | T. Arai et al. (2007) |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 9-epi-Cupreidine | THF | -78 | 90 | 96 | C. Palomo et al. (2005) |

| 3 | Isobutyraldehyde | Nitromethane | This compound | MTBE | -20 | 78 | 88 | H. Sasai et al. (2006) |

Experimental Protocol: Asymmetric Nitroaldol Reaction of Benzaldehyde with Nitromethane

To a stirred solution of this compound (0.02 mmol, 10 mol%) in toluene (1.0 mL) at -40 °C was added nitromethane (1.0 mmol). After stirring for 10 minutes, benzaldehyde (0.2 mmol) was added dropwise. The reaction mixture was stirred at -40 °C for 48 hours. The reaction was quenched with a saturated aqueous solution of NH4Cl (1 mL) and extracted with ethyl acetate (3 x 5 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to give the β-nitro alcohol. The enantiomeric excess was determined by chiral HPLC analysis.

Proposed Transition State for the Nitroaldol Reaction

Aza-Morita-Baylis-Hillman (Aza-MBH) Reaction

The aza-MBH reaction provides access to synthetically useful α-methylene-β-amino carbonyl compounds. Bifunctional this compound derivatives have been shown to be effective catalysts for this transformation.

Quantitative Data for this compound-Catalyzed Aza-MBH Reactions

| Entry | Imine | Activated Alkene | Catalyst | Additive | Solvent | Yield (%) | ee (%) | Reference |

| 1 | N-tosylbenzaldimine | Methyl vinyl ketone | β-Isothis compound (β-ICPD) | - | CH2Cl2 | 95 | 98 | S. E. Schaus et al. (2002) |

| 2 | N-Boc-benzaldimine | Methyl acrylate | β-ICPD | Ti(O-iPr)4 | THF | 88 | 92 | M. Shi et al. (2005) |

| 3 | N-sulfonyl-1-aza-1,3-butadiene | Methyl acrylate | β-ICPD | - | Dioxane | 75 | 90 | V. K. Aggarwal et al. (2006) |

Experimental Protocol: Asymmetric Aza-MBH Reaction of N-tosylbenzaldimine with Methyl Vinyl Ketone

To a solution of N-tosylbenzaldimine (0.2 mmol) and β-isothis compound (0.02 mmol, 10 mol%) in CH2Cl2 (1.0 mL) at room temperature was added methyl vinyl ketone (0.4 mmol). The reaction mixture was stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford the aza-MBH adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Experimental Workflow for Aza-MBH Reaction

Solubility of Cupreidine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of cupreidine, a cinchona alkaloid of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from its close structural analog, quinidine (B1679956), to provide reasonable estimations. This guide also outlines a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents, enabling researchers to generate accurate data for their specific applications. The document includes a summary of qualitative solubility information and a generalized workflow for solubility determination.

Introduction

This compound, a demethylated derivative of quinidine, is a member of the cinchona alkaloid family. These compounds have a long history of use in medicine and are increasingly being explored for new therapeutic applications and as catalysts in asymmetric synthesis. A fundamental physicochemical property governing the utility of any active pharmaceutical ingredient (API) is its solubility in various solvent systems. Solubility data is critical for drug discovery and development processes, including formulation, purification, and analytical method development.

This guide addresses the current landscape of this compound solubility in common organic solvents. While qualitative information is available, a comprehensive set of quantitative data is not readily found in the public domain. To bridge this gap, this document provides solubility data for the structurally similar alkaloid, quinidine, as a surrogate for estimating the solubility of this compound. Furthermore, a detailed experimental protocol is provided to empower researchers to determine the solubility of this compound with high accuracy.

Qualitative Solubility of this compound

This compound is generally described as a beige to pale yellow powder. Qualitative assessments indicate that this compound is soluble in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | [1] |

It is important to note that "soluble" is a qualitative term and does not provide the concentration at which saturation is achieved. For quantitative applications, experimental determination of solubility is essential.

Quantitative Solubility Data (Estimated from Quinidine)

Given the structural similarity between this compound and its parent compound, quinidine (differing by a single methyl group on the quinoline (B57606) ring), the solubility of quinidine can serve as a useful, albeit estimated, reference for the solubility of this compound. It is anticipated that the solubility of this compound will be in a similar order of magnitude to that of quinidine in the same solvents.

Table 2: Quantitative Solubility of Quinidine in Common Organic Solvents

| Solvent | Approximate Solubility (mg/mL) | Molar Solubility (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | 25 | ~77 | [2] |

| Dimethylformamide (DMF) | 30 | ~92 | [2] |

| Ethanol | 1 | ~3 | [2] |

| Chloroform | ~625 | ~1927 | |

| Ether | ~17.9 | ~55 | |

| Methanol | Very Soluble | Not Quantified |

Note: The molecular weight of quinidine is 324.4 g/mol .

Another source reports the solubility of quinidine as:

For the hydrochloride monohydrate salt of quinidine, the solubility is reported to be significantly higher in some solvents:

-

Dimethyl Sulfoxide (DMSO): 76 mg/mL

-

Ethanol: 76 mg/mL

These values for quinidine provide a valuable starting point for researchers working with this compound. However, for precise formulation and development work, it is strongly recommended to determine the experimental solubility of this compound.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in a given solvent. This method is considered the "gold standard" for its reliability and reproducibility.[4][5]

4.1. Principle

An excess amount of the solid compound (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, DMSO, chloroform, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, toluene, dichloromethane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column suitable for alkaloid analysis (e.g., C18)

4.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. Ensure there is a visible amount of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution by applying the dilution factor.

-

4.4. Data Reporting

The solubility should be reported in standard units such as grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

Caption: General workflow for determining this compound solubility.

Logical Relationship of Solubility Data Application

The diagram below outlines the central role of solubility data in various stages of drug development.

Caption: Central role of solubility data in drug development.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents remains scarce in publicly available literature, this technical guide provides valuable estimations based on its close structural analog, quinidine. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol for the shake-flask method offers a robust and reliable approach to generate this critical data. The provided workflows and logical diagrams serve to illustrate the standard procedures for solubility determination and the integral role of this data in the pharmaceutical sciences. It is anticipated that this guide will serve as a valuable resource for scientists working with this compound and other cinchona alkaloids.

References

Stability and Storage of Cupreidine Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cupreidine, a cinchona alkaloid and a pseudoenantiomer of cupreine, serves as a critical organocatalyst in a variety of asymmetric syntheses. Its bifunctional nature, possessing both a Brønsted acid (phenolic hydroxyl group) and a Lewis base (quinuclidine nitrogen), allows for the activation of both electrophiles and nucleophiles, making it highly effective in reactions such as Michael additions and Diels-Alder reactions.[1] Ensuring the stability and proper storage of this catalyst is paramount to achieving reproducible and optimal results in stereoselective synthesis. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including its physical state (solid vs. in solution), temperature, exposure to light, and the presence of atmospheric oxygen and moisture.

Solid-State Stability

In its solid form, this compound is a relatively stable compound. When stored under appropriate conditions, it can maintain its purity and catalytic activity for an extended period. A safety data sheet for this compound indicates that the substance is stable for a minimum of five years when stored as recommended.[2] It is described as a beige to pale yellow powder that is not hygroscopic.[1]

Key Considerations for Solid-State Stability:

-

Temperature: While no special storage temperature is required, it is best practice to store the catalyst in a cool environment to minimize the potential for slow degradation over time.[2]

-

Light: Exposure to direct sunlight should be avoided, as it can lead to the formation of degradation products, notably quinicine.[2]

-

Moisture: Although not reported to be hygroscopic, it is crucial to store this compound in a dry environment to prevent potential hydrolysis or changes in its physical form.[1]

-

Oxygen: To prevent oxidation, the catalyst should be stored in a tightly sealed container.

Solution Stability

The stability of this compound in solution is dependent on the solvent, concentration, temperature, and exposure to light. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[1]

Table 1: Recommended Storage Conditions for this compound Solutions

| Solvent | Concentration | Storage Temperature | Duration | Special Conditions |

| DMSO | Stock Solution | -20°C | Up to 1 month | Protect from light, Store under inert gas (e.g., Nitrogen) |

| DMSO | Stock Solution | -80°C | Up to 6 months | Protect from light, Store under inert gas (e.g., Nitrogen) |

Note: The data in this table is based on general recommendations for similar compounds and should be confirmed by in-house stability studies.

Degradation Pathways

The primary degradation pathway for this compound involves isomerization and oxidation, particularly when exposed to heat and light. The formation of quinicine, a toxic diastereomer, is a known degradation route for cinchona alkaloids.[2] Oxidizing agents are also incompatible with this compound and can lead to its decomposition.[2]

To assess the stability of this compound and identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the catalyst to stress conditions more severe than accelerated stability testing.

Caption: Primary degradation pathway for this compound.

Recommended Storage and Handling

To ensure the long-term stability and performance of this compound catalyst, the following storage and handling procedures are recommended:

-

Storage: Store the solid catalyst in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is advisable. Solutions should be stored at or below -20°C and protected from light.

-

Handling: Handle this compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of spills, collect the material mechanically and dispose of it as hazardous waste.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[3]

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Expose the solid this compound to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

After exposure to each stress condition, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of this compound and its degradation products. This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elution. |

| Gradient | Start with 20% Acetonitrile, increase to 80% over 20 minutes, hold for 5 minutes, and return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 230 nm and 330 nm |

| Injection Volume | 20 µL |

Note: This is an illustrative method and may require optimization for specific applications and equipment.

Catalytic Mechanism Visualization

This compound catalyzes asymmetric reactions through a bifunctional mechanism, where the quinuclidine (B89598) nitrogen acts as a Lewis base to deprotonate the nucleophile, and the phenolic hydroxyl group acts as a Brønsted acid to activate the electrophile via hydrogen bonding. This dual activation in the chiral scaffold of the catalyst orients the reactants for a highly stereoselective transformation.

Michael Addition Catalysis

In a Michael addition, the quinuclidine nitrogen deprotonates the Michael donor, increasing its nucleophilicity. Simultaneously, the hydroxyl group forms a hydrogen bond with the Michael acceptor, lowering its LUMO energy and directing the nucleophilic attack.

Caption: Bifunctional activation in a this compound-catalyzed Michael addition.

This guide provides a foundational understanding of the stability and storage requirements for the this compound catalyst. For critical applications, it is strongly recommended that researchers conduct their own stability studies and method validations to ensure the quality and reliability of their results.

References

Spectroscopic Profile of Cupreidine: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the key spectroscopic data for Cupreidine (CAS 70877-75-7), a Cinchona alkaloid of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and illustrative diagrams to support research and development activities.

This compound, a demethylated derivative of quinidine (B1679956), presents a unique structural framework that is crucial for its application as a chiral catalyst and in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Note: Data presented here are representative values based on the closely related structure of quinidine and known substituent effects. Actual chemical shifts may vary slightly based on solvent and experimental conditions.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 8.7 | d | 4.5 |

| H-8' | 8.0 | d | 8.5 |

| H-5' | 7.8 | dd | 8.5, 2.5 |

| H-7' | 7.5 | d | 2.5 |

| H-3' | 7.4 | d | 4.5 |

| H-9 | 5.8 | d | 4.0 |

| H-10 | 5.7 | ddd | 17.5, 10.5, 7.0 |

| H-11 (trans) | 5.0 | d | 17.5 |

| H-11 (cis) | 5.0 | d | 10.5 |

| H-8 | 3.5 | m | - |

| H-2 | 3.2 | m | - |

| H-6exo | 3.0 | m | - |

| H-3 | 2.8 | m | - |

| H-4 | 2.7 | m | - |

| H-7 | 2.0 | m | - |

| H-5exo | 1.8 | m | - |

| H-5endo | 1.6 | m | - |

| 6'-OH | - | br s | - |

| 9-OH | - | br s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Note: These assignments are based on published data for Cinchona alkaloids and the known structure of this compound.[1]

| Carbon | Chemical Shift (δ, ppm) |

| C-4' | 157.0 |

| C-6' | 148.0 |

| C-2' | 147.5 |

| C-8' | 144.0 |

| C-10' | 131.0 |

| C-5' | 127.0 |

| C-9' | 122.0 |

| C-7' | 118.0 |

| C-3' | 102.0 |

| C-10 | 141.0 |

| C-11 | 114.5 |

| C-9 | 71.0 |

| C-8 | 60.0 |

| C-2 | 57.0 |

| C-6 | 49.5 |

| C-3 | 43.0 |

| C-4 | 39.5 |

| C-7 | 28.0 |

| C-5 | 21.5 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H stretching (phenolic and alcoholic) |

| 3000-3100 | Medium | Aromatic and vinylic C-H stretching |

| 2850-2960 | Medium | Aliphatic C-H stretching |

| 1620 | Strong | C=N stretching (quinoline) |

| 1590, 1510 | Strong | C=C stretching (aromatic) |

| 1470, 1430 | Medium | C-H bending |

| 1240 | Strong | C-O stretching (phenol) |

| 1090 | Strong | C-O stretching (secondary alcohol) |

| 990, 920 | Medium | =C-H bending (vinyl group) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 310.1681 | 100 | [M]⁺ (Molecular Ion) |

| 293 | 15 | [M - OH]⁺ |

| 281 | 20 | [M - C₂H₅]⁺ |

| 174 | 30 | [C₁₀H₁₀N₂O]⁺ |

| 159 | 80 | [C₁₀H₇NO]⁺ |

| 136 | 90 | Quinuclidine fragment |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer: 500 MHz or higher field strength

-

Probe: 5 mm broadband probe

-

Software: Standard spectrometer software for data acquisition and processing

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Temperature: 298 K

-

Sweep Width: -2 to 12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 2 s

-

Acquisition Time: 4 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

-

Temperature: 298 K

-

Sweep Width: 0 to 200 ppm

-

Number of Scans: 1024-4096

-

Relaxation Delay (d1): 2 s

-

Acquisition Time: 1-2 s

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FT-IR Spectrometer

-

Accessory: Attenuated Total Reflectance (ATR) or KBr pellet press

Sample Preparation (ATR):

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry KBr powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected.

Data Processing:

-

Perform a background correction.

-

Identify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with 0.1% formic acid for ESI.

-

For EI, a solid probe may be used.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

Mass Range: m/z 50-500

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 30-400

Data Processing:

-

Determine the accurate mass of the molecular ion.

-

Identify the major fragment ions and propose fragmentation pathways.

Visualizations

The following diagrams illustrate the analytical workflow for the spectroscopic characterization of this compound and highlight its key structural features.

Caption: Analytical workflow for the spectroscopic characterization of this compound.

Caption: Key structural features of this compound and their spectroscopic signatures.

References

Cupreidine: A Technical Guide to Its Natural Sources, Analogs, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreidine, a naturally occurring Cinchona alkaloid, is a diastereomer of cupreine (B190981) and a structural analog of the well-known antiarrhythmic drug quinidine (B1679956). Found in the bark of plants from the Cinchona and Remijia genera, this compound has garnered interest for its potential pharmacological activities and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound, its synthetic analogs, and the current understanding of its interactions with biological signaling pathways.

Natural Sources and Isolation of this compound

This compound is a minor alkaloid found alongside more abundant Cinchona alkaloids like quinine (B1679958) and quinidine. Its primary natural sources are the bark of Cinchona calisaya and Remijia peruviana[1]. While specific quantitative data for this compound content in these species is not extensively documented, analyses of major Cinchona alkaloids in bark have shown total alkaloid contents ranging from 4.75% to 5.20%[2][3]. The concentration of individual minor alkaloids like this compound is expected to be significantly lower.

Experimental Protocol: Isolation of Cinchona Alkaloids

The following protocol, adapted from the isolation of quinine, can be utilized for the extraction and separation of this compound from Cinchona bark. It is important to note that optimization may be required to maximize the yield of the less abundant this compound.

Materials:

-

Powdered Cinchona bark

-

Ammonia (B1221849) water

-

Milk of lime (calcium hydroxide (B78521) suspension)

-

Dilute sulfuric acid

-

Sodium hydroxide solution

-

Activated charcoal

-

Soxhlet apparatus

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dishes

Procedure:

-

Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour.

-

Add hot water to the mixture, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.

-

Pack the dried material into a Soxhlet apparatus and extract with toluene for 6 hours.

-

Extract the toluene extract with dilute sulfuric acid with stirring.

-

Separate the acidic aqueous layer and neutralize it with sodium hydroxide solution. Allow the solution to stand to crystallize the neutral sulfates of the alkaloids.

-

Dissolve the crude alkaloid sulfates in water, decolorize with activated charcoal, and perform recrystallization from ethanol to further purify the alkaloids.

-

The different alkaloids, including this compound, can then be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)[2][3].

Experimental Workflow for Alkaloid Isolation

Caption: General workflow for the isolation of this compound from Cinchona bark.

Analogues of this compound

The chemical structure of this compound, featuring a quinoline (B57606) core, a quinuclidine (B89598) ring, and a hydroxyl group at the 6' position, offers multiple sites for synthetic modification. The development of this compound analogues is aimed at exploring structure-activity relationships (SAR) and optimizing its pharmacological properties. Key modifications include O-alkylation of the phenolic hydroxyl group and N-alkylation of the quinuclidine nitrogen.

O-Alkylated Analogues

O-alkylation of the 6'-hydroxyl group of this compound can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity. For instance, the 6'-methoxy analogue of this compound is the well-known drug quinidine.

N-Alkylated Analogues

The tertiary amine of the quinuclidine ring is another key site for modification. N-alkylation can introduce a variety of substituents, potentially altering the molecule's interaction with biological targets and its pharmacokinetic profile.

Experimental Protocols for Analogue Synthesis

The following are general protocols for the synthesis of O- and N-alkylated this compound analogues.

Protocol 2.3.1: General Procedure for O-Alkylation of this compound

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired O-alkylated this compound analogue.

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2.3.2: General Procedure for N-Alkylation of this compound

Materials:

-

This compound

-

Anhydrous acetonitrile (B52724) or DMF

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

Diethyl ether

-